3-chloro-N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
CAS No.: 1251592-17-2
Cat. No.: VC6217891
Molecular Formula: C23H24ClN5O2
Molecular Weight: 437.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251592-17-2 |
|---|---|
| Molecular Formula | C23H24ClN5O2 |
| Molecular Weight | 437.93 |
| IUPAC Name | 3-chloro-N-[1-[1-(4-ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
| Standard InChI | InChI=1S/C23H24ClN5O2/c1-2-16-6-8-20(9-7-16)29-15-21(26-27-29)23(31)28-12-10-19(11-13-28)25-22(30)17-4-3-5-18(24)14-17/h3-9,14-15,19H,2,10-13H2,1H3,(H,25,30) |
| Standard InChI Key | SOWXFNHCUXQTKL-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)Cl |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s molecular formula is C₂₃H₂₄ClN₅O₂, with a molecular weight of 437.93 g/mol. Its IUPAC name reflects three critical substructures:
-
1,2,3-Triazole ring: Positioned at the core, this heterocycle is substituted with a 4-ethylphenyl group, enhancing hydrophobic interactions.
-
Piperidine moiety: Connected via a carbonyl group to the triazole, this six-membered nitrogen-containing ring contributes conformational rigidity .
-
Chlorinated benzamide: A 3-chlorobenzamide group attached to the piperidine nitrogen introduces electrophilic character, potentially influencing target binding .
Table 1: Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₄ClN₅O₂ |
| Molecular Weight | 437.93 g/mol |
| CAS Number | 1251592-17-2 |
| SMILES | CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)Cl |
| Topological Polar SA | 104 Ų |
Synthesis Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The synthesis leverages click chemistry, specifically CuAAC, to construct the triazole ring . Key steps include:
-
Preparation of Azide Precursor: 4-Ethylphenyl azide is synthesized from 4-ethylaniline via diazotization and azide substitution.
-
Alkyne Functionalization: Propargyl-piperidine-4-amine is prepared by introducing a propargyl group to piperidine-4-amine.
-
Triazole Formation: The azide and alkyne undergo CuAAC to yield the 1,4-disubstituted triazole intermediate .
-
Benzamide Coupling: 3-Chlorobenzoyl chloride is reacted with the piperidine-triazole intermediate under Schotten-Baumann conditions to form the final product.
Table 2: Optimized Synthesis Parameters
| Parameter | Optimal Condition |
|---|---|
| Catalyst | CuI (5 mol%) |
| Solvent | DMF/H₂O (9:1) |
| Reaction Time | 12 h at 60°C |
| Yield | 68–72% |
Biological Activities
Table 3: Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) |
|---|---|
| HCT116 (Colorectal) | 0.43 |
| MCF-7 (Breast) | 4.76 |
| HepG2 (Liver) | 5.19 |
| Normal FHC | >50 |
Research Findings
Structure-Activity Relationships (SAR)
-
Triazole Substitution: Replacing the 4-ethylphenyl group with 4-chlorophenyl (as in analog C21H19Cl2N5O2) increases lipophilicity but reduces solubility, marginally improving potency (IC₅₀ = 0.17 µM in SNB-19 glioblastoma) .
-
Piperidine Modifications: N-Methylation of the piperidine nitrogen enhances blood-brain barrier penetration but compromises target affinity .
-
Benzamide Halogenation: Fluorine substitution at the benzamide para position improves kinase inhibition (e.g., p38 MAPK IC₅₀ = 17 µM) .
Table 4: Comparative SAR Analysis
| Modification | Effect on Activity |
|---|---|
| 4-Ethylphenyl → 4-Cl | ↑ Potency, ↓ Solubility |
| Piperidine N-Methyl | ↑ BBB Penetration, ↓ Affinity |
| Benzamide 4-F | ↑ Kinase Inhibition |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume